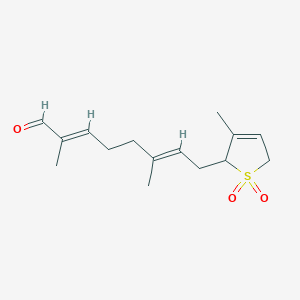
Dapagliflozin Triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dapagliflozin Triacetate is a derivative of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion through urine. This compound has also shown efficacy in treating heart failure and chronic kidney disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dapagliflozin involves several steps, starting from gluconolactoneThe final product is obtained after acetylation and reduction steps .
Protection of Gluconolactone: Gluconolactone is protected using trimethylsilyl chloride in the presence of N-methylmorpholine and tetrahydrofuran (THF).
Introduction of Aryl Group: The protected gluconolactone is reacted with aryl lithium, obtained from aryl bromide and n-BuLi.
Acetylation and Reduction: The intermediate product is acetylated using acetic anhydride and then reduced using triethylsilane and boron trifluoride etherate.
Industrial Production Methods
Industrial production of dapagliflozin involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
Dapagliflozin undergoes several types of chemical reactions, including:
Oxidation: Dapagliflozin can be oxidized to form oxo dapagliflozin.
Reduction: Reduction reactions can produce desethyl dapagliflozin.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products
The major products formed from these reactions include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .
Applications De Recherche Scientifique
Dapagliflozin Triacetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying SGLT2 inhibitors and their interactions with glucose transporters.
Biology: Research focuses on its effects on glucose metabolism and its potential benefits in treating metabolic disorders.
Medicine: Clinical trials have demonstrated its efficacy in treating type 2 diabetes, heart failure, and chronic kidney disease
Mécanisme D'action
Dapagliflozin Triacetate exerts its effects by inhibiting the SGLT2 protein in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion. Additionally, it reduces sodium reabsorption, which can lower blood pressure and improve cardiovascular outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Canagliflozin: Another SGLT2 inhibitor used for type 2 diabetes and cardiovascular diseases.
Empagliflozin: Known for its cardiovascular benefits and used in similar therapeutic areas.
Ertugliflozin: Primarily used for type 2 diabetes management
Uniqueness
Dapagliflozin Triacetate is unique due to its high selectivity for SGLT2 over SGLT1, which minimizes gastrointestinal side effects. It also has a favorable safety profile and has been approved for use in heart failure patients, regardless of their diabetes status .
Propriétés
Formule moléculaire |
C27H31ClO9 |
|---|---|
Poids moléculaire |
535.0 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S,6S)-4,5-diacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C27H31ClO9/c1-5-33-21-9-6-18(7-10-21)12-20-13-19(8-11-22(20)28)24-26(35-16(3)31)27(36-17(4)32)25(34-15(2)30)23(14-29)37-24/h6-11,13,23-27,29H,5,12,14H2,1-4H3/t23-,24+,25-,26+,27+/m1/s1 |
Clé InChI |
IBDLDDROVCTNCT-MMKSVXGCSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


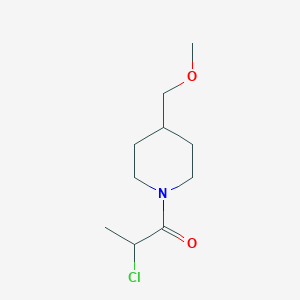

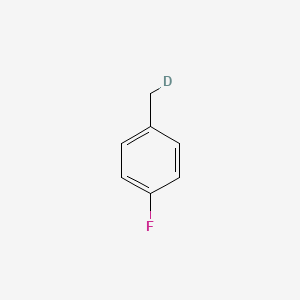
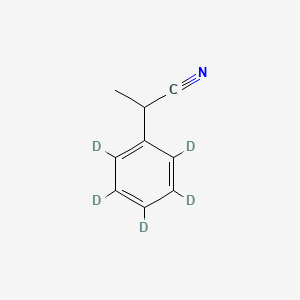
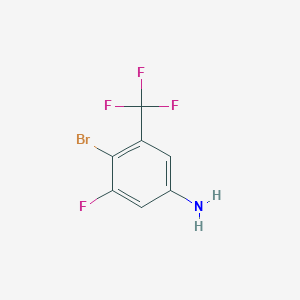
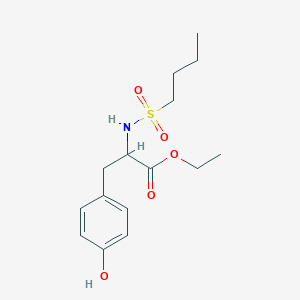
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)

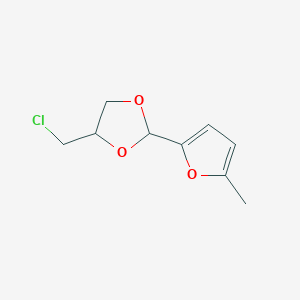



![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
